molecular formula C14H21NO2 B14266102 Hexanoic acid, 6-amino-, 2-phenylethyl ester CAS No. 161032-21-9

Hexanoic acid, 6-amino-, 2-phenylethyl ester

Cat. No.: B14266102
CAS No.: 161032-21-9
M. Wt: 235.32 g/mol
InChI Key: IVWAPUXUZLXCOK-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-amino-, 2-phenylethyl ester is an organic compound with a complex structure that combines the properties of an ester and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid, 6-amino-, 2-phenylethyl ester typically involves the esterification of hexanoic acid with 2-phenylethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The amino group is introduced through a subsequent reaction, often involving the use of an amino-protecting group to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-amino-, 2-phenylethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hexanoic acid and 2-phenylethanol.

    Aminolysis: The ester can react with amines to form amides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Aminolysis: Amines such as ammonia or primary amines are used.

    Reduction: Lithium aluminum hydride is a common reducing agent.

Major Products Formed

    Hydrolysis: Hexanoic acid and 2-phenylethanol.

    Aminolysis: Corresponding amides.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Hexanoic acid, 6-amino-, 2-phenylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanoic acid, 6-amino-, 2-phenylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with biological pathways. The amino group may also play a role in binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid, 2-phenylethyl ester: Similar ester structure but lacks the amino group.

    6-Aminohexanoic acid: Contains the amino group but lacks the ester functionality.

    Phenylethyl caproate: Another ester with a similar structure but different functional groups.

Uniqueness

Hexanoic acid, 6-amino-, 2-phenylethyl ester is unique due to the presence of both an ester and an amino group in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

161032-21-9

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-phenylethyl 6-aminohexanoate

InChI

InChI=1S/C14H21NO2/c15-11-6-2-5-9-14(16)17-12-10-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12,15H2

InChI Key

IVWAPUXUZLXCOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)CCCCCN

Origin of Product

United States

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